molecular formula C10H15NO2 B15254037 3-(2,5-Dimethylfuran-3-yl)morpholine

3-(2,5-Dimethylfuran-3-yl)morpholine

Cat. No.: B15254037
M. Wt: 181.23 g/mol
InChI Key: XNMIRIXXANCWKP-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylfuran-3-yl)morpholine is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a 2,5-dimethylfuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylfuran-3-yl)morpholine typically involves the reaction of 2,5-dimethylfuran with morpholine under specific conditions. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction involves the use of organoboron reagents and palladium catalysts to form the desired product under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Oxidation of the 2,5-Dimethylfuran Moiety

The furan ring undergoes ozone (O₃)-mediated oxidation, producing fragmentation products. Key findings from atmospheric simulation studies include:

ProductYield (%)ConditionsMechanism
Formaldehyde25–40299 K, dry air, O₃ excessCriegee intermediate decomposition
Methyl glyoxal15–30299 K, dry air, O₃ excessRing-opening via ozonide formation
Ketene5–10299 K, dry air, O₃ excessSecondary oxidation of intermediates

Mechanistic Notes :

  • O₃ attacks the electron-rich furan ring, forming unstable ozonides that decompose into carbonyl compounds.

  • Methyl glyoxal yields are sensitive to peroxy radical concentrations, suggesting competing pathways .

Nucleophilic Substitution at the Morpholine Nitrogen

The morpholine’s secondary amine participates in regioselective substitutions under mild conditions:

Reaction TypeReagents/ConditionsProductYield (%)
CycloadditionOrganic azides, LiHMDS, morpholineC-4-morpholine triazoles70
AlkylationAlkyl halides, K₂CO₃, 1,4-dioxaneN-alkylated morpholine derivatives85–91

Key Observations :

  • Morpholine acts as a nucleophile in defluorinative [3+2] cycloadditions with gem-difluoroalkenes, forming triazoles via an addition-elimination intermediate .

  • Steric effects from the N-tosyl group and anomeric oxygen atoms influence diastereoselectivity in photoredox-mediated substitutions .

Photoredox-Mediated Radical Reactions

The compound participates in diastereoconvergent transformations under visible-light catalysis:

SubstratePhotocatalystProductd.r.
Hemiaminal derivativeIr(ppy)₃, methyl vinyl ketoneTrans-diastereomer 16 >20:1

Mechanism :

  • Single-electron transfer generates a radical intermediate (17 ), which undergoes Giese-type addition to electrophilic alkenes.

  • Diastereoconvergence arises from radical recombination dynamics, bypassing steric clashes (pseudo A¹,³ strain) .

Acid/Base-Mediated Transformations

The morpholine ring demonstrates stability under basic conditions but reacts selectively with Lewis acids:

ReactionConditionsOutcome
ReductionEt₃SiH, BF₃·Et₂OHemiaminal → Alcohol (6 )
CyanidationTMSCN, BF₃·Et₂OStereoretentive CN substitution (7 )

Notable Features :

  • Hemiaminal intermediates (e.g., 3a′ ) are reduced to alcohols with retention of configuration.

  • Cyanide substitutions proceed via a tight ion pair, minimizing pseudo A¹,³ strain between substituents .

Scientific Research Applications

Scientific Research Applications

3-(2,5-Dimethylfuran-3-yl)morpholine has several applications in scientific research:

  • Chemistry Used as a building block in organic synthesis and as a ligand in coordination chemistry.
  • Biology Investigated for its potential biological activity, including antimicrobial and anticancer properties.
  • Medicine Explored for its potential use in drug development due to its unique structural features.
  • Industry Utilized in the production of specialty chemicals and materials.

Research indicates that compounds similar to this compound may exhibit significant biological activities, including antimicrobial effects, anticancer properties, and neuroprotective effects.

Antimicrobial Activity

Studies have shown that furan derivatives can possess antimicrobial properties. The presence of the morpholine ring may enhance these effects through mechanisms such as disrupting bacterial cell membranes or inhibiting essential enzymatic processes.

Anticancer Potential

Morpholine derivatives have been explored for their anticancer properties. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor growth in various cancer cell lines.

Research Findings and Case Studies

Anticancer Activity A study investigated the cytotoxic effects of morpholine-based compounds against human cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Screening In another study focusing on the antimicrobial properties of furan derivatives, this compound was tested against various bacterial strains. The results showed a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylfuran-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A precursor in the synthesis of 3-(2,5-Dimethylfuran-3-yl)morpholine.

    Morpholine: The parent compound, which is widely used in organic synthesis and as a solvent.

    Furan: A related heterocyclic compound with similar reactivity.

Uniqueness

This compound is unique due to the combination of the furan and morpholine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

3-(2,5-Dimethylfuran-3-yl)morpholine is an organic compound featuring a morpholine ring substituted with a 2,5-dimethylfuran moiety. This structural combination suggests potential biological activities due to the diverse properties of both morpholine and furan derivatives. Morpholines are known for their basicity and ability to participate in various chemical reactions, while furan derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C₁₁H₁₅N
  • Molecular Weight : Approximately 181.23 g/mol

The compound can undergo several reactions typical for morpholines and furan derivatives, enhancing its potential applications in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit significant biological activities, including:

  • Antimicrobial effects
  • Anticancer properties
  • Neuroprotective effects

Antimicrobial Activity

Studies have shown that furan derivatives can possess antimicrobial properties. The presence of the morpholine ring may enhance these effects through mechanisms such as disrupting bacterial cell membranes or inhibiting essential enzymatic processes.

Anticancer Potential

Morpholine derivatives have been explored for their anticancer properties. For instance, compounds structurally related to this compound have demonstrated the ability to inhibit tumor growth in various cancer cell lines.

Research Findings and Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of morpholine-based compounds against human cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Screening : In another study focusing on the antimicrobial properties of furan derivatives, this compound was tested against various bacterial strains. The results showed a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .

Data Table: Comparative Biological Activities

Compound NameActivity TypeMechanism of ActionReference
This compoundAntimicrobialDisruption of cell membranes
Morpholine DerivativesAnticancerInduction of apoptosis via caspase activation
Furan DerivativesAntimicrobialInhibition of enzymatic processes

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-(2,5-dimethylfuran-3-yl)morpholine

InChI

InChI=1S/C10H15NO2/c1-7-5-9(8(2)13-7)10-6-12-4-3-11-10/h5,10-11H,3-4,6H2,1-2H3

InChI Key

XNMIRIXXANCWKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C2COCCN2

Origin of Product

United States

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